![molecular formula C17H13NO4 B2596842 N-[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl]acetamide CAS No. 2413874-59-4](/img/structure/B2596842.png)
N-[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl]acetamide
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Overview
Description
N-[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl]acetamide is a chemical compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl]acetamide typically involves the reaction of 7-hydroxy-4-oxochromen-2-yl derivatives with 4-aminophenylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can lead to a variety of functionalized compounds with different properties.
Scientific Research Applications
N-[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an antioxidant, anti-inflammatory, and anticancer agent.
Biochemistry: It is used in the study of enzyme inhibition and protein interactions.
Material Science: The compound’s unique properties make it suitable for use in the development of new materials with specific optical and electronic characteristics.
Mechanism of Action
The mechanism of action of N-[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl]acetamide involves its interaction with various molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit specific enzymes involved in oxidative stress and inflammation.
Modulating Signaling Pathways: The compound may affect signaling pathways related to cell proliferation and apoptosis.
Scavenging Free Radicals: Its antioxidant properties enable it to neutralize free radicals, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
N-[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl]acetamide can be compared with other similar compounds, such as:
Coumarin Derivatives: These compounds share a similar chromen-2-one structure and exhibit comparable biological activities.
Flavonoids: Flavonoids also possess antioxidant and anti-inflammatory properties, making them similar in function to this compound.
Phenolic Compounds: These compounds are known for their antioxidant activity and can be considered similar in terms of their ability to scavenge free radicals.
The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with molecular pathways and its potential for diverse applications in scientific research.
Properties
IUPAC Name |
N-[4-(7-hydroxy-4-oxochromen-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-10(19)18-12-4-2-11(3-5-12)16-9-15(21)14-7-6-13(20)8-17(14)22-16/h2-9,20H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVBYMLHDXGLAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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